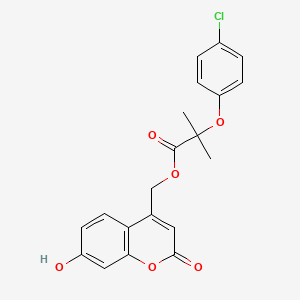
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, which is a fused ring system consisting of a benzene ring and a pyrone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenol reacts with an appropriate leaving group on the chromenone core.
Esterification: The final step involves the esterification of the hydroxyl group on the chromenone core with 2-(4-chlorophenoxy)-2-methylpropanoic acid, using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups in the chromenone core and ester can be reduced to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of chromenone-2-carboxylic acid or chromenone-2-one.
Reduction: Formation of chromenone-2-ol or chromenone-2-methylpropanoate.
Substitution: Formation of substituted chromenone derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The chromenone core is known for its antioxidant and anti-inflammatory properties, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of chromenone are investigated for their potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The presence of the chlorophenoxy group may enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.
作用机制
The mechanism of action of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The chlorophenoxy group may enhance the compound’s binding affinity to specific proteins, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
Coumarin: A simple chromenone derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromenone core.
Flavonoids: A class of compounds with a similar core structure, known for their antioxidant properties.
Uniqueness
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to the presence of both the chromenone core and the chlorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and technology.
属性
IUPAC Name |
(7-hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c1-20(2,27-15-6-3-13(21)4-7-15)19(24)25-11-12-9-18(23)26-17-10-14(22)5-8-16(12)17/h3-10,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQSJZQWYQETSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC(=O)OC2=C1C=CC(=C2)O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[Methyl(1-thiophen-2-ylpropan-2-yl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7606735.png)
![2-Methyl-6-[methyl(2-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7606743.png)
![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7606752.png)
![(1,1-Dioxothiolan-3-yl)-[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]methanone](/img/structure/B7606760.png)
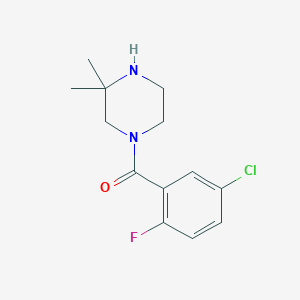
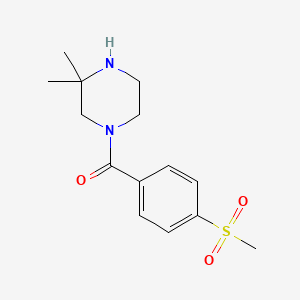
![1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine](/img/structure/B7606785.png)
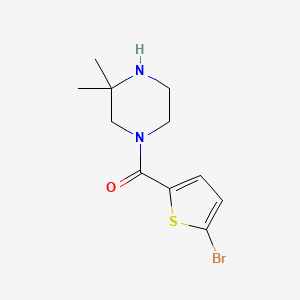
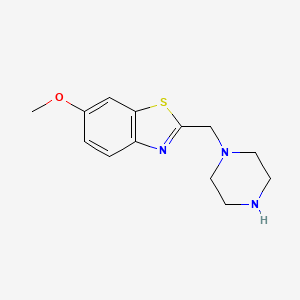
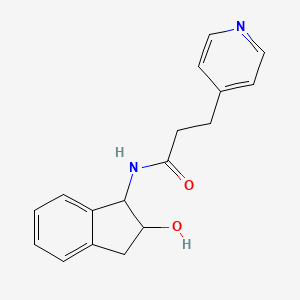
![1-[1-(4-Propylphenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B7606810.png)
![2-[1-(5-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]cyclohexan-1-one](/img/structure/B7606818.png)
